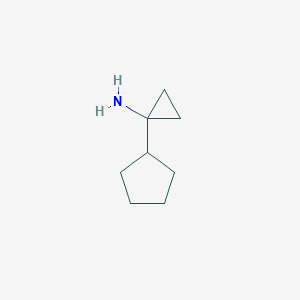

1-Cyclopentylcyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-8(5-6-8)7-3-1-2-4-7/h7H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWARWUMUEVDPCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational States of the Cyclopentyl Ring:

The cyclopentyl ring is known to exist in a continuous pseudo-rotational cycle of envelope (C_s symmetry) and twist (C_2 symmetry) conformations. An MD simulation would quantify the population of these conformers and the energy barriers between them. The puckering can be described by Cremer-Pople parameters. nih.gov

Orientation of the Cyclopropylamine Substituent:

The simulation would reveal the preferred dihedral angles for the attachment of the cyclopropylamine (B47189) group to the cyclopentyl ring. Steric hindrance between the two rings would likely lead to a limited number of stable rotational conformers.

Dynamics of the Amino Group:

The orientation of the amino group relative to the cyclopropyl (B3062369) ring is another important conformational feature. The simulation would provide information on the rotational barrier around the C-N bond and the preferred orientations of the amino group, which can be crucial for its interaction with other molecules.

Illustrative Data Tables

The following tables represent the type of data that would be generated from a comprehensive molecular dynamics study of 1-Cyclopentylcyclopropanamine. Note: The values presented in these tables are hypothetical and for illustrative purposes only, as specific experimental or computational data for this molecule is not available.

Table 1: Predicted Low-Energy Conformers of this compound

This interactive table would showcase the different stable conformations identified from the simulation, ranked by their relative energies. Key dihedral angles defining each conformation would be included.

| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle (C-C-C-N) (°) | Cyclopentyl Pucker |

| 1 | 0.00 | 45 | 60 | Envelope |

| 2 | 0.50 | 30 | 180 | Twist |

| 3 | 1.20 | 15 | -60 | Envelope |

| 4 | 2.00 | 10 | 0 | Twist |

Data is hypothetical and for illustrative purposes.

Table 2: Rotational Energy Barriers

This table would present the calculated energy barriers for key rotational motions within the molecule, which are crucial for understanding the rate of interconversion between different conformers.

| Rotation Axis | Barrier Height (kcal/mol) | Transition State Dihedral Angle (°) |

| Cyclopentyl-Cyclopropyl C-C bond | 3.5 | 120 |

| Cyclopropyl-Amino C-N bond | 2.1 | 0 |

Data is hypothetical and for illustrative purposes.

Analysis of the MD trajectories would provide a detailed map of the conformational energy landscape of this compound. This information is invaluable for understanding its physical and chemical properties, as well as its potential interactions in a biological or chemical system. Such studies would typically employ advanced sampling techniques to ensure a thorough exploration of the conformational space and provide statistically significant results. nih.gov

Structural Elucidation and Characterization Methodologies for 1 Cyclopentylcyclopropanamine

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. For 1-Cyclopentylcyclopropanamine (C₈H₁₅N), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The expected exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the measured value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). lew.ronih.gov This provides valuable information about the structure of the molecule. The fragmentation of protonated this compound would likely proceed through several pathways. A common fragmentation for amines is the loss of the alkyl groups attached to the nitrogen. The cleavage of the bond between the two rings is also a probable fragmentation pathway. The analysis of these fragmentation patterns helps to piece together the structure of the parent molecule. gre.ac.uknih.gov

Predicted Key Fragments in the MS/MS Spectrum of this compound [M+H]⁺

| m/z of Fragment | Proposed Structure/Loss |

|---|---|

| [M+H - NH₃]⁺ | Loss of ammonia |

| [M+H - C₃H₅]⁺ | Loss of the cyclopropyl (B3062369) group |

Derivatization Strategies for Enhanced MS Sensitivity and Structural Information

In mass spectrometry (MS), the sensitivity of detection and the amount of structural information that can be gleaned are highly dependent on the analyte's ability to ionize efficiently and fragment in a predictable manner. For primary amines like this compound, derivatization is a common strategy to improve these characteristics. The primary amino group is a reactive handle that can be readily modified with various reagents to introduce functionalities that enhance ionization efficiency, increase molecular weight, and direct fragmentation pathways, thereby facilitating unambiguous structure elucidation.

Several classes of derivatizing agents are applicable to primary amines. These reactions typically target the active hydrogen atoms of the amino group. Common strategies include acylation, silylation, and the formation of carbamates. researchgate.netgcms.cz

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form a stable amide derivative. libretexts.orgresearchgate.net The introduction of a larger, often aromatic or fluorinated, acyl group increases the molecular weight, moving the molecular ion to a higher m/z range, which can be beneficial in distinguishing it from background noise. Furthermore, the fragmentation pattern of the resulting amide can provide more detailed structural information. For instance, derivatization with benzoyl chloride introduces a benzoyl group, leading to a significant mass shift and characteristic fragmentation patterns. acs.org Perfluoroacylating agents, such as trifluoroacetic anhydride (TFAA), are particularly useful as they can enhance detectability in electron capture detection for gas chromatography-mass spectrometry (GC-MS). gcms.cz

Silylation: Silylating reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active hydrogens of the amine with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process increases the volatility of the compound, which is particularly advantageous for GC-MS analysis. Silyl (B83357) derivatives are also known to be more thermally stable. gcms.cz The resulting derivatives often exhibit characteristic mass spectra with prominent ions corresponding to the silyl group, aiding in identification.

Carbamate (B1207046) Formation: Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary amines to form highly fluorescent and UV-active carbamate derivatives. libretexts.orgrsc.org This is especially beneficial for liquid chromatography (LC)-MS applications, where it can significantly enhance the sensitivity of detection. nih.gov The stable carbamate products also provide a distinct mass increase.

The choice of derivatization reagent depends on the analytical technique being employed (GC-MS vs. LC-MS) and the specific information being sought. The table below summarizes some common derivatization reagents and their potential application to this compound.

| Derivatization Reagent | Reagent Class | Functional Group Targeted | Resulting Derivative | Key Advantages |

| Benzoyl Chloride | Acylation | Primary Amine | N-benzoyl amide | Increases molecular weight, improves chromatographic properties, and provides characteristic fragmentation. libretexts.orgacs.org |

| Trifluoroacetic Anhydride (TFAA) | Acylation | Primary Amine | Trifluoroacetamide | Increases volatility for GC-MS and enhances sensitivity for electron capture detection. gcms.cz |

| MTBSTFA | Silylation | Primary Amine | TBDMS derivative | Increases volatility and thermal stability for GC-MS; derivatives are resistant to hydrolysis. gcms.cz |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Chloroformate | Primary Amine | FMOC-carbamate | Produces highly fluorescent and UV-active derivatives, significantly enhancing sensitivity in LC-MS. libretexts.orgrsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, which is a liquid at room temperature, X-ray crystallography would require the formation of a suitable crystalline derivative or salt.

While there is no publicly available crystal structure for this compound, the principles of the technique can be illustrated by examining the crystal structure of a related compound, cyclopropylamine (B47189). A study on the crystal structure of cyclopropylamine at 1.2 GPa revealed an orthorhombic crystal system with the space group Pbca. ed.ac.uk The unit cell dimensions were determined to be a = 5.0741 (10) Å, b = 9.7594 (10) Å, and c = 13.305 (2) Å. ed.ac.uk This level of detail allows for a precise understanding of how the molecules pack together in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of cyclopropylamine, it was found that one of the hydrogen atoms of the amino group is involved in the formation of hydrogen-bonded chains. ed.ac.uk

Should a crystalline form of this compound or a derivative be obtained, X-ray diffraction analysis would proceed by mounting a single crystal on a diffractometer and exposing it to a beam of X-rays. The resulting diffraction pattern of spots is then analyzed to generate an electron density map, from which the atomic positions can be determined. The refined crystal structure would provide definitive proof of the connectivity of the cyclopentyl and cyclopropylamine moieties, as well as detailed conformational information.

The table below presents hypothetical crystal data for a derivative of this compound, illustrating the type of information that would be obtained from an X-ray crystallography experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can be compared to the theoretical values calculated from the molecular formula. For this compound, with the molecular formula C₈H₁₅N, elemental analysis would be used to confirm the empirical formula and assess the purity of the sample.

The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. In this technique, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperature. The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas), are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The theoretical elemental composition of this compound (C₈H₁₅N) is as follows:

Carbon (C): 76.74%

Hydrogen (H): 12.07%

Nitrogen (N): 11.19%

The following table compares the theoretical elemental composition of this compound with a set of hypothetical experimental results that would be considered acceptable for confirming the compound's identity and purity.

| Element | Theoretical Mass % (for C₈H₁₅N) | Hypothetical Experimental Mass % |

| Carbon | 76.74 | 76.69 |

| Hydrogen | 12.07 | 12.15 |

| Nitrogen | 11.19 | 11.12 |

A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the assigned molecular formula.

Computational Chemistry and Theoretical Studies of 1 Cyclopentylcyclopropanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, primarily based on solving the Schrödinger equation, provide insights into electron distribution, molecular geometry, and bonding characteristics. For a molecule like 1-Cyclopentylcyclopropanamine, these calculations would be crucial in elucidating the interplay between the strained cyclopropyl (B3062369) ring, the flexible cyclopentyl group, and the reactive amine functionality.

The electronic structure of this compound would be investigated using methods like Density Functional Theory (DFT) or ab initio calculations. These methods provide a detailed picture of the molecular orbitals (MOs), electron density distribution, and the nature of chemical bonds.

Key aspects of the analysis would include:

Molecular Orbital (MO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons.

Electron Density Distribution: Analysis of the electron density would reveal the charge distribution across the molecule, highlighting regions of high and low electron density. This is instrumental in predicting sites susceptible to electrophilic or nucleophilic attack. The nitrogen atom is expected to be a region of high electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding, detailing hybridization, bond orders, and donor-acceptor interactions between orbitals. This would be particularly insightful for understanding the unique "bent" bonds of the cyclopropyl ring and the electronic interactions between the cyclopentyl and cyclopropylamine (B47189) moieties.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Method/Basis Set (Hypothetical) |

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | 1.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.8 D | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and intended to represent the type of information obtained from quantum chemical calculations. Actual values would require specific computational studies.

The presence of a flexible cyclopentyl ring and the rotational freedom around the C-C and C-N bonds suggest that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and their relative energies.

The process typically involves:

Potential Energy Surface (PES) Scan: A systematic exploration of the molecule's potential energy surface is performed by rotating specific dihedral angles. This helps in identifying various possible conformers.

Geometry Optimization and Energy Minimization: Each identified conformer is then subjected to geometry optimization to find its lowest energy structure. This process adjusts the bond lengths, bond angles, and dihedral angles to minimize the total energy of the conformer. Common algorithms for energy minimization include steepest descent and conjugate gradient methods.

For the cyclopentyl ring, the most stable conformations are typically the "envelope" and "twist" forms, which relieve the torsional strain that would be present in a planar conformation. libretexts.orgmasterorganicchemistry.com The relative orientation of the cyclopentyl and cyclopropylamine groups would also lead to different conformers with varying steric interactions and energies. The global minimum energy conformation represents the most stable and, therefore, the most populated structure of the molecule at equilibrium.

Reaction Pathway Modeling and Energy Landscape Determination

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules.

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway.

Transition State Optimization: Specialized algorithms are used to locate the transition state structure. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, an IRC calculation is performed. This calculation maps the reaction pathway from the transition state down to the reactants on one side and the products on the other. This confirms that the identified transition state indeed connects the desired reactants and products.

By calculating the energies of the reactants, products, and the transition state, key thermodynamic and kinetic parameters of a reaction can be determined.

Reaction Energy (ΔE_rxn): This is the difference in energy between the products and the reactants (ΔE_rxn = E_products - E_reactants). A negative value indicates an exothermic reaction, while a positive value signifies an endothermic reaction.

Activation Barrier (E_a): This is the energy difference between the transition state and the reactants (E_a = E_TS - E_reactants). The activation barrier is a critical factor in determining the rate of a reaction; a higher barrier corresponds to a slower reaction.

Illustrative Data Table: Calculated Energies for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants (this compound + Reagent) | 0.0 |

| Transition State | +25.5 |

| Products | -15.0 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the calculation of reaction energy and activation barriers.

Spectroscopic Property Prediction (e.g., Calculated NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule.

NMR Chemical Shift Prediction: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the molecule. The chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the conformation of the cyclopentyl ring and the proximity of the amine group.

IR Frequency Prediction: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum can help in identifying the functional groups present in the molecule. For this compound, characteristic vibrational modes would include N-H stretching and bending frequencies from the amine group, C-H stretching from the cyclopentyl and cyclopropyl rings, and skeletal vibrations of the rings.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) (Illustrative) |

| 1H (N-H) | 1.5 - 2.5 |

| 1H (Cyclopentyl) | 1.2 - 1.8 |

| 1H (Cyclopropyl) | 0.4 - 0.9 |

| 13C (C-N) | 50 - 60 |

| 13C (Cyclopentyl) | 25 - 40 |

| 13C (Cyclopropyl) | 5 - 15 |

| IR (N-H stretch) | 3300 - 3400 |

| IR (C-H stretch) | 2850 - 3050 |

| IR (N-H bend) | 1590 - 1650 |

Note: This data is illustrative and represents typical ranges for similar functional groups. Precise predictions would require specific calculations.

Molecular Dynamics Simulations (e.g., Conformational Space Exploration)

Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational space of molecules by simulating the atomic motions over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior, including the flexibility of the cyclopentyl and cyclopropyl rings, the rotational barriers of the substituent groups, and the preferred three-dimensional structures the molecule adopts in different environments.

Principles of Conformational Space Exploration

The conformational landscape of this compound is primarily defined by the rotational degrees of freedom around its single bonds and the puckering of the cyclopentyl ring. The key conformational variables include:

Cyclopentyl Ring Puckering: The five-membered cyclopentyl ring is not planar and undergoes a dynamic process called pseudorotation, continuously interconverting between various envelope and twist conformations. This puckering significantly influences the orientation of the cyclopropylamine substituent.

Rotation around the C-C bond: The bond connecting the cyclopentyl and cyclopropyl rings allows for rotation, which alters the relative orientation of the two cyclic moieties.

Rotation around the C-N bond: The amino group attached to the cyclopropyl ring can also rotate, leading to different orientations of the nitrogen lone pair and the attached hydrogens.

MD simulations explore these conformational possibilities by solving Newton's equations of motion for the atoms in the molecule, where the forces are calculated using a molecular mechanics force field. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), a trajectory of atomic positions is generated, which represents a statistical sample of the accessible conformations.

Hypothetical Research Findings from Molecular Dynamics Simulations

Derivatization Strategies for Analytical and Synthetic Applications of 1 Cyclopentylcyclopropanamine

Analytical Derivatization for Enhanced Detection and Separation

The primary amine group in 1-Cyclopentylcyclopropanamine makes it a suitable candidate for a variety of derivatization reactions aimed at improving its analytical characteristics. These modifications are often necessary to overcome challenges such as low volatility, poor chromatographic peak shape, and low detector response.

For Gas Chromatography (GC), the volatility of this compound may be insufficient for optimal analysis. Derivatization is employed to increase its volatility and thermal stability, as well as to improve peak shape by reducing interactions with the stationary phase. Common derivatization strategies for primary amines in GC include silylation and acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the amine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces a fluoroacyl group, which can also enhance volatility and improve detection by electron capture detection (ECD).

In High-Performance Liquid Chromatography (HPLC), derivatization is often used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. Pre-column derivatization of this compound with reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol, or with 9-fluorenylmethyl chloroformate (FMOC-Cl), can yield highly fluorescent derivatives, allowing for sensitive detection at low concentrations.

Table 1: Illustrative Chromatographic Derivatization of this compound

| Analytical Technique | Derivatization Reagent | Derivative | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | BSTFA | N-trimethylsilyl-1-cyclopentylcyclopropanamine | Increased volatility and improved peak shape |

| Gas Chromatography (GC) | TFAA | N-trifluoroacetyl-1-cyclopentylcyclopropanamine | Increased volatility and ECD sensitivity |

| HPLC (Fluorescence) | OPA/Thiol | Isoindole derivative | Enhanced fluorescence detection |

In Gas Chromatography-Mass Spectrometry (GC-MS), derivatization not only improves chromatographic performance but also influences the mass spectrometric behavior of the analyte. The formation of derivatives can lead to more predictable and structurally informative fragmentation patterns upon electron ionization. For instance, the mass spectra of silyl (B83357) derivatives often exhibit characteristic ions resulting from the cleavage of the silicon-containing group, which can aid in structural elucidation. Acyl derivatives can also direct fragmentation pathways in a controlled manner, providing valuable structural information.

For Liquid Chromatography-Mass Spectrometry (LC-MS), while derivatization is not always necessary, it can be employed to improve ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Introducing a group that readily accepts or loses a proton can enhance the signal intensity.

Table 2: Potential Mass Spectrometric Advantages of Derivatizing this compound

| Derivatization Reagent | Derivative Type | Potential MS Advantage |

|---|---|---|

| MTBSTFA | TBDMS | Formation of characteristic [M-57]+ ion, aiding in identification |

| PFPA | Pentafluoropropionyl | Production of structurally informative fragment ions |

Synthetic Derivatization for Functional Group Interconversion

The primary amine of this compound is a versatile functional group that can be converted into a wide array of other functionalities, thereby increasing its utility in organic synthesis. These transformations, known as functional group interconversions, allow for the incorporation of the cyclopentylcyclopropyl motif into more complex molecular architectures.

Common interconversions of primary amines include:

Conversion to Amides: Reaction with acyl chlorides or anhydrides yields amides. This transformation is often used to protect the amine group or to introduce a new functional handle.

Conversion to Sulfonamides: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, produces sulfonamides, which are also effective protecting groups and can alter the molecule's reactivity.

Conversion to Halides: Through reactions like the Sandmeyer reaction (after conversion to a diazonium salt), the amine group can be replaced by a halogen.

Conversion to Alcohols: Diazotization followed by hydrolysis can convert the primary amine to an alcohol.

Table 3: Examples of Synthetic Derivatization of this compound

| Reagent(s) | Resulting Functional Group | Product |

|---|---|---|

| Acetyl chloride | Amide | N-acetyl-1-cyclopentylcyclopropanamine |

| Tosyl chloride | Sulfonamide | N-tosyl-1-cyclopentylcyclopropanamine |

| 1. NaNO2, HCl; 2. CuCl | Chloride | 1-Chloro-1-cyclopentylcyclopropane |

Derivatization for Chiral Resolution and Enantiomeric Excess Determination

As this compound is a chiral molecule, separating its enantiomers (chiral resolution) and determining the purity of a single enantiomer (enantiomeric excess, or ee) are crucial aspects, particularly in pharmaceutical applications. A common and effective method for both is the use of a chiral derivatizing agent (CDA). The reaction of a racemic mixture of the amine with a single enantiomer of a CDA results in the formation of a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by standard chromatographic techniques like HPLC or even crystallization.

A widely used class of CDAs for primary amines are chiral acids, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. The resulting diastereomeric amides can be separated by HPLC.

For the determination of enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool when used in conjunction with chiral derivatizing agents or chiral solvating agents. Upon formation of diastereomers with a CDA, the corresponding protons or other NMR-active nuclei in the two diastereomers will be in different chemical environments and will thus exhibit different chemical shifts in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess. For example, reaction with enantiomerically pure Mosher's acid chloride would yield two diastereomeric amides, which would likely show separable signals in the ¹H or ¹⁹F NMR spectrum.

Table 4: Illustrative Data for Enantiomeric Excess Determination of this compound by NMR after Derivatization with (R)-Mosher's Acid Chloride

| Diastereomer | Proton Signal (Hypothetical) | Chemical Shift (ppm, Hypothetical) | Integral |

|---|---|---|---|

| (R,S)-amide | -OCH₃ | 3.52 | 0.75 |

| (R,R)-amide | -OCH₃ | 3.50 | 0.25 |

| Calculated Enantiomeric Excess | | | 50% |

Applications of 1 Cyclopentylcyclopropanamine As a Synthetic Intermediate or Building Block

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, and key structural components of target molecules. enamine.net The presence of a stereocenter at the carbon atom of 1-Cyclopentylcyclopropanamine to which the amino group is attached means that this compound can exist as a pair of enantiomers. If resolved into its optically pure forms, this compound can be a valuable chiral building block.

The asymmetric synthesis of cyclopropylamine (B47189) derivatives is a well-established field, with various methods available to obtain enantiomerically enriched products. researchgate.net These methods often involve transformations based on carbene or carbenoid species, asymmetric catalysis, and ylide formation. researchgate.net Once obtained in enantiopure form, chiral cyclopropylamines can be used to introduce stereocenters into molecules, a crucial step in the synthesis of many pharmaceuticals and natural products where specific stereoisomers are required for biological activity. The cyclopentyl group in this compound can offer specific steric and conformational constraints that may be advantageous in controlling the stereochemical outcome of reactions.

Precursor for the Construction of Complex Molecular Architectures

The cyclopropylamine motif is a key structural feature in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. longdom.orgacs.org This makes cyclopropylamine derivatives, such as this compound, valuable precursors for the synthesis of more complex molecular architectures. The unique combination of the strained three-membered ring and the reactive amino group allows for a variety of chemical transformations. longdom.org

While a direct application of this compound in the total synthesis of a natural product has not been extensively documented, the cyclopropylamine moiety is present in several natural products. acs.org Synthetic strategies towards these molecules often rely on the use of cyclopropylamine-containing building blocks. The synthesis of bicyclic cyclopropylamines from amino acid derivatives has been reported, showcasing the utility of these scaffolds. clockss.org Given the structural features of this compound, it could potentially be employed in the synthesis of novel, non-natural analogs of cyclopropylamine-containing natural products, allowing for the exploration of new chemical space and biological activities.

The cyclopropyl (B3062369) group is a well-known bioisostere for phenyl rings and other functional groups in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and other desirable pharmacokinetic properties. thieme-connect.com Consequently, the synthesis of analogs of known drugs or bioactive molecules containing a cyclopropylamine scaffold is a common strategy in drug discovery. This compound can serve as a readily available starting material for the synthesis of a variety of such analogs. The primary amine functionality allows for a wide range of derivatization reactions, enabling the introduction of diverse substituents and the construction of libraries of compounds for biological screening.

Participation in Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The amino group of this compound is a versatile functional handle for participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of molecular frameworks.

Table 1: Potential Bond-Forming Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

|---|---|---|---|

| N-Arylation | Aryl halides, Palladium or Nickel catalyst | N-Aryl-1-cyclopentylcyclopropanamines | Synthesis of bioactive compounds, materials science |

| Reductive Amination | Aldehydes or ketones, reducing agent | N-Alkyl-1-cyclopentylcyclopropanamines | Introduction of diverse side chains |

| Acylation | Acyl chlorides or anhydrides | N-Acyl-1-cyclopentylcyclopropanamines | Synthesis of amides with potential biological activity |

One of the most important reactions of primary amines is their N-arylation through cross-coupling reactions. Nickel-catalyzed cross-coupling of cyclopropylamine with a broad range of (hetero)aryl halides has been reported to proceed under mild conditions, providing access to N-arylcyclopropylamines. researchgate.net This methodology could be directly applied to this compound to generate a library of N-aryl derivatives. Furthermore, nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides provides a direct route to 1-arylcyclopropylamines, which are valuable motifs in drug discovery. organic-chemistry.orgacs.orgresearchgate.net

The primary amine of this compound can also undergo standard transformations such as reductive amination with aldehydes and ketones to form secondary amines, and acylation with acyl chlorides or anhydrides to form amides. These reactions are robust and allow for the straightforward introduction of a wide variety of substituents.

Incorporation into Novel Chemical Scaffolds and Ring Systems

The unique structural and reactive properties of cyclopropylamines make them valuable building blocks for the synthesis of novel heterocyclic scaffolds and ring systems. The ring strain of the cyclopropane (B1198618) can be harnessed in ring-opening or rearrangement reactions to construct more complex polycyclic systems.

For instance, cyclopropylimines, which can be derived from cyclopropylamines, can undergo rearrangement to form five-membered N-containing heterocycles, a transformation that has been utilized in the synthesis of biologically active compounds. researchgate.net The reaction of cyclopropyl amides with electron-deficient alkenes can lead to the formation of fused spiro piperidone-cyclopropanes. rsc.org

The synthesis of fused ring heterocycles is a major area of research in medicinal chemistry. uomustansiriyah.edu.iq Methodologies for the synthesis of tricyclic fused pyrimidoquinolines, for example, highlight the importance of amine-containing precursors. nih.gov this compound, with its reactive amino group and unique spirocyclic core, could serve as a starting point for the synthesis of novel fused heterocyclic systems with potential applications in materials science and medicinal chemistry. The synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes further illustrates the versatility of the cyclopropane ring in constructing fused systems. otago.ac.nz

Catalytic Applications of 1 Cyclopentylcyclopropanamine or Its Derivatives

Organocatalysis Employing the Amine Functionality

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often leverages the nucleophilic and basic properties of amines. The amine functionality in cyclopropylamine (B47189) derivatives can participate in several modes of organocatalytic activation.

Primary amines can react with carbonyl compounds, such as aldehydes and ketones, to form nucleophilic enamines or electrophilic iminium ions. This activation strategy is fundamental to a wide range of asymmetric transformations. For instance, chiral amine catalysts derived from a phenylcyclopropane backbone have been designed and synthesized for use in various asymmetric reactions. These catalysts have proven effective in promoting syn-selective Mannich reactions and conjugate additions, demonstrating the utility of the cyclopropane (B1198618) motif in creating a specific chiral environment around the catalytically active amine group researchgate.net.

The general mechanism for enamine catalysis involves the formation of a nucleophilic enamine intermediate, which then attacks an electrophile. The catalyst is regenerated upon hydrolysis of the resulting iminium species. The steric and electronic properties of the substituents on the amine, such as the cyclopentyl and cyclopropyl (B3062369) groups, are crucial for controlling the stereochemical outcome of the reaction.

Research Findings on Amine Organocatalysis

| Catalytic Strategy | Intermediate | Typical Reaction | Role of Cyclopropylamine Derivative |

|---|---|---|---|

| Enamine Catalysis | Nucleophilic Enamine | Aldol, Mannich, Michael Additions | Forms the chiral enamine, directing the stereoselective approach of the electrophile. |

Ligand Design in Metal-Catalyzed Transformations

The amine group of 1-cyclopentylcyclopropanamine and related derivatives can act as a coordinating ligand for transition metals, enabling their use in metal-catalyzed cross-coupling reactions. The development of palladium-catalyzed methods for the N-arylation of cyclopropylamine has been a significant area of research, as the resulting N-arylcyclopropylamine moiety is a valuable structural motif in pharmaceuticals.

These coupling reactions are challenging, often requiring specialized ligands to achieve high efficiency and selectivity. Research has shown that sterically demanding and electron-rich phosphine (B1218219) ligands, such as ylide-functionalized phosphines (YPhos), are highly effective for the monoarylation of cyclopropylamine with a wide range of (hetero)aryl chlorides, even at room temperature chemrxiv.orgacs.org. The design of these ligands is critical to overcome challenges such as catalyst inhibition by amine coordination and to control the selectivity for mono- versus diarylation acs.orgresearchgate.net.

In these catalytic systems, the cyclopropylamine acts as the nucleophile, while the metal complex, supported by a carefully chosen ligand, facilitates the C-N bond formation. The properties of the ligand influence the stability and reactivity of the catalytic species throughout the catalytic cycle, which typically involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

Table of Ligands for Palladium-Catalyzed N-Arylation of Cyclopropylamine

| Ligand Type | Key Features | Substrate Scope | Reference |

|---|---|---|---|

| Ylide-functionalized phosphine (adYPhos) | Sterically demanding, electron-rich | (Hetero)aryl chlorides | chemrxiv.orgacs.org |

| BrettPhos / tBuBrettPhos | Bulky biaryl phosphine | (Hetero)aryl halides | acs.org |

Applications in Asymmetric Catalysis as a Chiral Component

Chiral cyclopropylamine derivatives are valuable building blocks in medicinal chemistry and are often synthesized using asymmetric catalysis. In these transformations, a prochiral substrate is converted into a chiral product with high enantioselectivity, using a chiral catalyst.

One prominent example is the asymmetric cyclopropanation of vinylcarbamates with diazoesters, catalyzed by a Ru(II)-Pheox complex. This method yields corresponding cyclopropylamine derivatives in high yields and with excellent diastereoselectivity and enantioselectivity (up to 99% ee) nih.gov. Here, the chirality is introduced during the formation of the cyclopropane ring itself.

Another innovative approach involves the asymmetric [3+2] photocycloaddition of N-aryl cyclopropylamines with olefins rsc.org. This reaction can be achieved using a dual catalytic system that combines a photocatalyst with a chiral hydrogen-bond-donating organocatalyst. This strategy facilitates the construction of complex cyclopentylamine (B150401) derivatives, including those with all-carbon quaternary stereocenters, in a highly enantioselective manner rsc.org. These methods highlight the importance of asymmetric catalysis in accessing optically pure cyclopropylamine-containing molecules.

Summary of Asymmetric Syntheses for Chiral Cyclopropylamine Derivatives

| Reaction Type | Catalyst System | Key Feature | Enantioselectivity |

|---|---|---|---|

| Asymmetric Cyclopropanation | Ru(II)-Pheox complex | Direct formation of chiral cyclopropylamine core | Up to 99% ee nih.gov |

Integration into Polymeric Nanoreactors for Enhanced Catalysis

Integrating catalysts into polymeric nanostructures, such as micelles or functionalized polymer beads, offers a way to combine the advantages of homogeneous and heterogeneous catalysis. While no specific studies on integrating this compound into such systems were identified, the principles of catalyst immobilization are well-established for amine-functionalized molecules.

The amine group of a cyclopropylamine derivative could be covalently attached to a polymer backbone through post-polymerization modification umn.edursc.orgscispace.com. For example, a polymer with reactive sites (e.g., electrophilic groups) could be treated with the amine to tether the catalytic moiety. Alternatively, a monomer containing the this compound structure could be synthesized and subsequently polymerized or copolymerized to create a functional polymer chemrxiv.org.

These polymer-supported catalysts, or "nanoreactors," would function as heterogeneous catalysts, allowing for easy separation from the reaction mixture by filtration, enhanced stability, and potential for recycling and use in continuous flow systems. The polymer matrix can also create a specific microenvironment around the catalytic site, potentially influencing its activity and selectivity. The immobilization of enzymes, which are amine-rich biocatalysts, onto nanoparticle supports is a common strategy that demonstrates the feasibility of this approach theaic.orgmdpi.com.

Comparison of Heterogeneous vs. Homogeneous Catalysis Systems

The catalytic applications of cyclopropylamine derivatives can be realized in both homogeneous and heterogeneous systems, each with distinct advantages and disadvantages.

Homogeneous Catalysis: The metal-catalyzed N-arylation reactions discussed previously are prime examples of homogeneous catalysis savemyexams.comethz.chchembam.com. The palladium-ligand complex and the cyclopropylamine substrate are dissolved in the same liquid phase. This setup typically allows for high catalytic activity and selectivity due to the well-defined nature of the molecular catalyst and the absence of mass transfer limitations nih.gov. However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the often-expensive metal catalyst nih.gov.

Heterogeneous Catalysis: A system where a cyclopropylamine derivative is immobilized on a solid polymer support (as described in section 8.4) would be a heterogeneous catalyst savemyexams.comethz.chchembam.com. The primary advantage of this approach is the straightforward separation of the catalyst from the reaction products, which simplifies purification and enables catalyst recycling nih.gov. This is particularly important for industrial processes. However, heterogeneous catalysts can sometimes suffer from lower activity compared to their homogeneous counterparts due to reduced accessibility of active sites and potential mass transfer limitations nih.gov.

Comparative Table of Catalysis Systems for Cyclopropylamine Derivatives

| Feature | Homogeneous System (e.g., Pd-catalyzed amination) | Heterogeneous System (e.g., Polymer-supported catalyst) |

|---|---|---|

| Phase | Catalyst and reactants in the same phase (liquid) savemyexams.comethz.ch | Catalyst in a different phase (solid) from reactants (liquid/gas) savemyexams.comethz.ch |

| Activity/Selectivity | Often higher due to well-defined active sites and high diffusivity ethz.chnih.gov | Can be lower due to mass transfer limitations and less uniform active sites ethz.chchembam.com |

| Catalyst Separation | Difficult and often requires complex techniques (e.g., chromatography) ethz.chchembam.com | Easy, typically by simple filtration chembam.comnih.gov |

| Recyclability | Generally poor and expensive ethz.ch | High potential for reuse, improving process economics theaic.orgmdpi.com |

| Thermal Stability | Often limited by the stability of the molecular complex ethz.ch | Generally more stable due to the robust solid support |

| Example Application | N-arylation of cyclopropylamine in solution chemrxiv.orgacs.org | Hypothetical use in flow chemistry or batch reactions with catalyst recovery |

Molecular Interactions and Biochemical Transformations of 1 Cyclopentylcyclopropanamine

Ligand-Receptor Binding Studies (e.g., in vitro binding assays, computational docking)

Currently, there is a significant gap in the scientific literature regarding specific ligand-receptor binding studies for 1-Cyclopentylcyclopropanamine. No publicly available in vitro binding assays or computational docking studies have been identified for this compound. This lack of data prevents a detailed analysis of its potential binding affinities and interactions with specific biological targets.

Enzymatic Catalysis and Biotransformations Involving the Compound

While direct studies on the enzymatic catalysis and biotransformation of this compound are not available, the metabolism of related cyclopropylamine-containing compounds has been investigated. These studies can provide insights into the potential metabolic pathways for this compound.

Substrate Specificity Analysis of Enzymes

There are no specific studies analyzing the substrate specificity of enzymes for this compound. General research on cyclopropylamine (B47189) derivatives indicates that they can be substrates for various enzymes, including monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. The bulky cyclopentyl group attached to the cyclopropane (B1198618) ring of this compound would likely influence its recognition and binding by enzymes, but specific affinities and turnover rates have not been determined.

Characterization of Products from Biotransformations

Specific biotransformation products of this compound have not been characterized. However, based on the metabolism of other cyclopropylamines, potential biotransformations could include N-oxidation, hydroxylation of the cyclopentyl ring, or opening of the cyclopropane ring, which can lead to the formation of reactive intermediates.

Structure-Activity Relationship (SAR) at a Molecular Interaction Level

A detailed structure-activity relationship (SAR) at the molecular interaction level for this compound cannot be constructed due to the absence of biological activity data and binding studies. SAR studies require a series of related compounds with varying structural features and corresponding biological activities to determine the influence of different functional groups on molecular interactions.

Studies of Biomolecular Interactions (e.g., Protein-Ligand, Enzyme-Substrate)

There is a lack of specific studies detailing the biomolecular interactions of this compound with proteins or enzymes. Understanding these interactions would require experimental techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling, none of which have been reported for this compound.

Q & A

(Basic) What are the optimal synthetic routes for 1-Cyclopentylcyclopropanamine, and how can reaction yields be improved?

Methodological Answer:

Synthesis strategies often involve cyclopropanation of pre-functionalized amines or coupling reactions. Key methods include:

- Buchwald-Hartwig Amination : For aryl-substituted analogs, optimize palladium catalysts (e.g., XPhos) and base (e.g., NaOtBu) in toluene at 80–100°C .

- Cyclopropane Ring Formation : Use [2+1] cycloaddition with diazo compounds under Rh(II) catalysis. Control stereochemistry by adjusting solvent polarity (e.g., DCM vs. THF) and reaction time .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/water) to isolate pure product.

| Method | Catalyst/Reagents | Yield Range | Reference |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, NaOtBu | 45–65% | |

| Rh(II)-Catalyzed Cycloaddition | Rh₂(esp)₂, CH₂N₂ | 50–70% |

(Basic) Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm cyclopropane ring integrity (characteristic δ 0.8–1.5 ppm for cyclopropane protons) and amine proton exchange (D₂O shake) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities. ESI+ mode for molecular ion confirmation .

- X-ray Crystallography : For absolute configuration determination, co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

Discrepancies often arise from assay variability or structural impurities. Mitigation strategies:

- Standardized Assays : Use orthogonal assays (e.g., MIC testing for antimicrobial activity and fluorescence-based enzyme inhibition) to confirm target engagement .

- Structural Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., halogenation at C4 of phenyl rings) to isolate pharmacophore contributions .

- Batch Consistency : Validate purity via HPLC and elemental analysis before biological testing .

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- Spill Management : Neutralize amine residues with dilute HCl (1M) followed by solidification with vermiculite .

- Storage : Store in amber vials under nitrogen at 2–8°C to prevent oxidation .

(Advanced) What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like MOBCAL to model gas-phase ion structures. Input geometry-optimized structures (DFT/B3LYP/6-31G**) .

- Machine Learning Models : Train on datasets of similar amines (e.g., PubChem CID 194549) to predict CCS values within ±2% error .

(Basic) How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Vary substituents on the cyclopropane (e.g., methyl, bromo) and aryl rings (e.g., 4-Cl, 2-F) to map steric/electronic effects .

- Bioisosteric Replacement : Substitute the cyclopentyl group with cyclohexyl or adamantyl to assess hydrophobic binding contributions .

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .

(Advanced) What strategies address challenges in chiral synthesis of this compound enantiomers?

Methodological Answer:

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during cyclopropanation .

- Kinetic Resolution : Use lipase-catalyzed acetylation (e.g., CAL-B) in tert-butyl methyl ether to separate enantiomers .

- Chiral HPLC : Utilize Chiracel OD-H columns (hexane/i-PrOH 90:10) for enantiopurity validation (>99% ee) .

(Advanced) How do solvent effects influence the stability of this compound in solution?

Methodological Answer:

- Degradation Studies : Monitor via -NMR in DMSO-d₆ vs. CDCl₃. Polar aprotic solvents (DMSO) accelerate amine oxidation; add 0.1% BHT to stabilize .

- pH Stability : Conduct accelerated stability testing (40°C/75% RH) in buffered solutions (pH 3–9). Amine protonation at pH < 6 reduces degradation .

(Basic) What pharmacological screening models are appropriate for initial evaluation of this compound?

Methodological Answer:

- Antimicrobial Panels : Test against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans SC5314) using broth microdilution (CLSI guidelines) .

- CNS Target Profiling : Radioligand binding assays for serotonin/dopamine transporters (IC₅₀ determination) .

(Advanced) How can density functional theory (DFT) predict cyclopropane ring strain in this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.